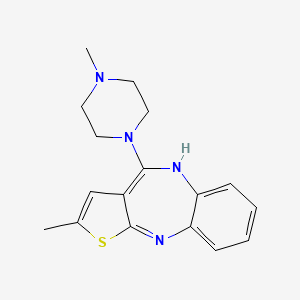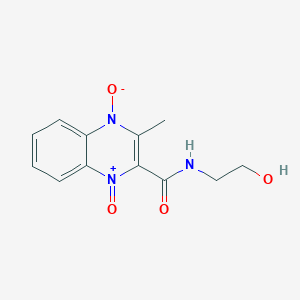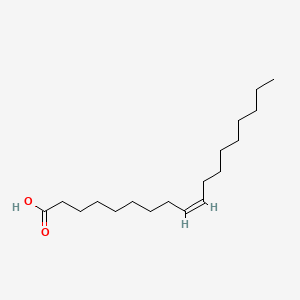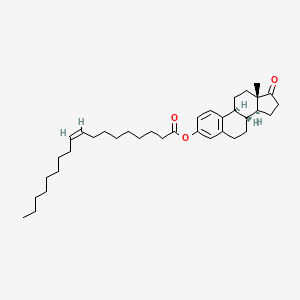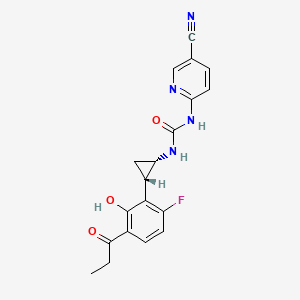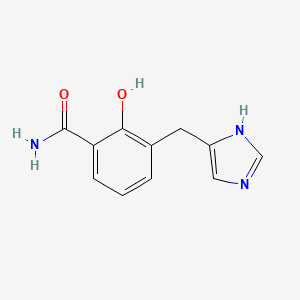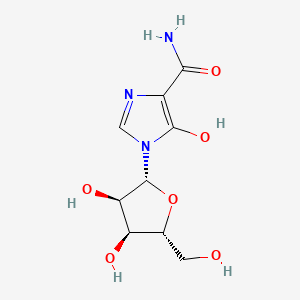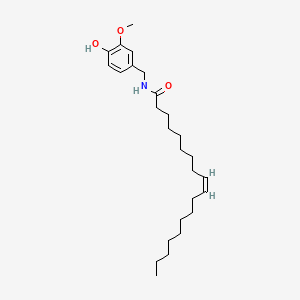
オルバニル
概要
説明
オルバニルは、N-バニリル-9E-オクタデセンアミドとしても知られており、カプサイシンの非刺激性合成類似体です。カプサイシンは、トウガラシに含まれる天然の刺激性成分です。オルバニルは、過渡性受容体電位バニロイド1型(TRPV1)チャネルを活性化し、潜在的な鎮痛化合物として開発されました。 オルバニルは、慢性痛のいくつかの実験モデルにおいて、強力な抗過敏効果を示します .
科学的研究の応用
Olvanil has several scientific research applications, including:
Chemistry: Olvanil is used as a model compound in studies involving TRPV1 channel activation and desensitization.
作用機序
オルバニルは、過渡性受容体電位バニロイド1型(TRPV1)チャネルを活性化することで作用を発揮します。この活性化により、感覚ニューロンにおける細胞内カルシウム濃度が増加します。オルバニルは、さらなるカプサイシンへの曝露に対するTRPV1応答を脱感作する上で、カプサイシンよりも効果的です。 オルバニルの抗過敏効果は、カンナビノイドCB1受容体非依存的にTRPV1チャネルを直接脱感作する能力によるものと考えられます .
類似化合物:
カプサイシン: トウガラシの天然の刺激性成分で、TRPV1チャネルも活性化しますが、刺激性があり、副作用が多いです。
比較:
刺激性: オルバニルは、カプサイシンとは異なり、非刺激性であり、刺激性が望ましくない用途に適しています。
有効性: オルバニルは、TRPV1応答を脱感作し、過敏症を軽減する上で、カプサイシンよりも効果的であることが示されています.
副作用: オルバニルは、カプサイシンと比較して、より良好な副作用プロファイルを持ち、治療用途にとって魅力的な候補となっています.
生化学分析
Biochemical Properties
Olvanil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors in nociceptive neurons . Additionally, Olvanil interacts with the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1), which are crucial in mediating its effects .
Cellular Effects
Olvanil exerts various effects on different cell types and cellular processes. In human small cell lung cancer cells, Olvanil has demonstrated better anti-invasive activity compared to capsaicin . It influences cell function by modulating cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in its anti-invasive activity . Furthermore, Olvanil has been shown to inhibit the viability and proliferation of malignant melanoma cells .
Molecular Mechanism
The molecular mechanism of Olvanil involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Olvanil inhibits voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin, leading to the desensitization of nociceptors . It also interacts with TRPV1 and CB1 receptors, contributing to its anti-nociceptive and anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olvanil change over time. Studies have shown that Olvanil’s stability and degradation can impact its long-term effects on cellular function. For instance, Olvanil’s anti-invasive activity in human small cell lung cancer cells is mediated by the AMPK pathway, and its effects can be observed over extended periods . Additionally, Olvanil’s desensitizing effects on nociceptors are sustained over time, contributing to its potential as a pain management agent .
Dosage Effects in Animal Models
The effects of Olvanil vary with different dosages in animal models. Dose-dependent studies have shown that Olvanil inhibits the viability and proliferation of malignant melanoma cells . At higher doses, Olvanil may exhibit toxic or adverse effects, necessitating careful consideration of dosage in therapeutic applications .
Metabolic Pathways
Olvanil is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The inhibition of voltage-activated calcium channels through a pathway involving intracellular calcium-calmodulin and calcineurin is a key metabolic pathway for Olvanil . Additionally, Olvanil’s interaction with the AMPK pathway plays a role in its anti-invasive activity in cancer cells .
Transport and Distribution
Olvanil is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation within specific cellular compartments are influenced by these interactions. For example, Olvanil’s interaction with TRPV1 and CB1 receptors affects its distribution and activity within nociceptive neurons .
Subcellular Localization
The subcellular localization of Olvanil is crucial for its activity and function. Olvanil is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with intracellular calcium-calmodulin and calcineurin influences its localization within nociceptive neurons, contributing to its desensitizing effects .
準備方法
合成経路と反応条件: オルバニルは、有機溶媒中でのリパーゼ触媒反応により合成することができます。バニリルアミンからその塩酸塩への放出速度は、この合成における律速段階です。第三級アミン塩基濃度(N,N-ジイソプロピルエチルアミン)を増加させると、アミド合成の初期速度は比例して増加します。 N,N-ジイソプロピルエチルアミンを12モル過剰に使用し、30分間プレインキュベートすると、初期速度と総変換の両方が最適化されます .
工業的生産方法: オルバニルの工業的生産方法は、広く文書化されていません。上記のリパーゼ触媒合成法は、反応条件と精製工程を適切に最適化することで、工業的にスケールアップすることができます。
3. 化学反応解析
反応の種類: オルバニルは、以下を含むさまざまな化学反応を起こします。
酸化: オルバニルは、特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。
置換: オルバニルは、特にそのアミド基を含む置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
置換: アシルクロリドや無水物などの試薬を、アミド基を含む置換反応に使用することができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はオルバニルのさまざまな酸化誘導体を生成する可能性があり、置換反応はさまざまなアミド誘導体を生成する可能性があります。
4. 科学研究への応用
オルバニルは、以下を含むいくつかの科学研究に応用されています。
化学: オルバニルは、TRPV1チャネルの活性化と脱感作に関する研究において、モデル化合物として使用されます。
生物学: 培養された後根神経節ニューロンにおける侵害受容処理と痛みのメカニズムを研究するために使用されます.
産業: オルバニルの非刺激性性質は、カプサイシンの刺激性が望ましくないさまざまな産業用途への利用を可能にする候補となっています.
化学反応の分析
Types of Reactions: Olvanil undergoes various chemical reactions, including:
Oxidation: Olvanil can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Olvanil can participate in substitution reactions, particularly involving its amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amide group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of olvanil, while substitution reactions may produce different amide derivatives.
類似化合物との比較
Capsaicin: The natural pungent ingredient of capsicum, which also activates TRPV1 channels but is pungent and has more side effects.
Comparison:
Pungency: Olvanil is non-pungent, unlike capsaicin, making it more suitable for applications where pungency is undesirable.
Side Effects: Olvanil has a better side effect profile compared to capsaicin, making it a more attractive candidate for therapeutic applications.
特性
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-49-5 | |
| Record name | Olvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olvanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLVANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





